![molecular formula C8H7ClN2S B1349432 4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 81136-42-7](/img/structure/B1349432.png)
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS: 81136-42-7) is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a chlorine atom at position 4 and an ethyl group at position 6. Its molecular formula is C₈H₇ClN₂S, with a molecular weight of 198.68 g/mol . This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity at the 4-chloro position, which allows for nucleophilic substitutions to introduce diverse functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl chloroformate to form an intermediate, which is then cyclized with cyanamide in the presence of a base to yield the desired product . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogen peroxide, and various amines. Reaction conditions vary but often involve temperatures between 20°C and 100°C and solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions produce sulfoxides or sulfones .
Scientific Research Applications
4-Chloro-6-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of thieno[2,3-d]pyrimidine derivatives are heavily influenced by substituents at positions 4, 5, 6, and 2. Below is a comparative analysis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine with its analogs:
Table 1: Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives
Biological Activity
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).
This compound has the molecular formula and a molecular weight of 198.67 g/mol. Its structure includes a thieno ring fused with a pyrimidine ring, which is critical for its biological activity.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study synthesized several derivatives and evaluated their effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The findings revealed that certain derivatives showed promising cytotoxicity, with some compounds achieving IC50 values as low as 27.6 µM against the MDA-MB-231 cell line .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound I | MDA-MB-231 | 27.6 |
Compound II | Non-small cell lung cancer | 43-87 |
Compound III | Triple-negative breast cancer | Varies |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for antimicrobial properties. A series of compounds derived from this scaffold demonstrated activity against Helicobacter pylori, a bacterium associated with gastric ulcers. High-throughput screening identified selective compounds with significant potency against resistant strains of H. pylori .
Anti-inflammatory and Antidiabetic Properties
Thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory and antidiabetic activities. These compounds interact with various biological pathways that regulate inflammation and glucose metabolism, making them potential candidates for further drug development in these therapeutic areas .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that the introduction of electron-withdrawing groups enhances cytotoxicity against tumor cells. For example, substituents at the 5-position of the pyrimidine ring have been linked to increased potency .
Table 2: Structure-Activity Relationships
Substituent | Position | Effect on Activity |
---|---|---|
-Cl | 4 | Increased potency |
-OCH3 | 5 | Moderate activity |
-NO2 | 6 | Decreased activity |
Case Studies
Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidines in preclinical models:
- Study on TNBC : A derivative of thieno[2,3-d]pyrimidine was tested in vitro against TNBC cells and showed significant inhibition of cell proliferation.
- Antimicrobial Screening : A high-throughput screening revealed that specific thieno[2,3-d]pyrimidines exhibited selective inhibition against H. pylori, indicating their potential as therapeutic agents in treating gastric infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor assembly, cyclization, and functionalization. A common approach includes:
Precursor Preparation : Ethylation of thieno[2,3-d]pyrimidine at the 6-position using ethyl halides or Grignard reagents under anhydrous conditions.
Chlorination : Treatment with POCl₃ or PCl₅ at reflux (110–120°C) to introduce the chloro group at the 4-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at C6: δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂; chloro group at C4 deshields adjacent protons) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern (Cl presence).
- IR Spectroscopy : Detect C-Cl stretching (~550–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Example NMR Data :
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
C6-Ethyl (CH₃) | 1.28 | Triplet | 3H |
C6-Ethyl (CH₂) | 2.76 | Quartet | 2H |
C5-H | 7.12 | Singlet | 1H |
Q. What safety protocols are essential during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for chlorination steps .
- Waste Management : Segregate halogenated waste (e.g., POCl₃ byproducts) for licensed disposal .
- Exposure Mitigation : Monitor airborne particulates via HEPA filters and avoid inhalation of fine powders .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Replace DMF with THF or acetonitrile to reduce side reactions during ethylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination at lower temperatures (80–90°C) .
- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize over-chlorination .
Optimization Table :
Variable | Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent (Ethylation) | THF vs. DMF | 75 vs. 65 | 97 vs. 95 |
Catalyst (Chlorination) | ZnCl₂ (5 mol%) | 88 | 98 |
Q. What strategies elucidate structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Substituent Variation : Compare ethyl (C6) vs. methyl/cyclopropyl groups to assess hydrophobic binding pocket interactions .
- Bioisosteric Replacement : Replace Cl with F or Br to study electronic effects on target affinity .
- Crystallography : Co-crystallize with FAK or EGFR kinases to map binding modes (e.g., hinge region interactions) .
Q. How is computational modeling applied in drug design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., prioritize compounds with ΔG < -9 kcal/mol) .
- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR Models : Train regression models on logP and polar surface area to optimize bioavailability .
Q. How to address discrepancies in biological activity data?
Methodological Answer:
- Purity Verification : Reanalyze compounds via HPLC-MS to rule out degradation (e.g., detect dechlorinated byproducts) .
- Assay Validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Batch Consistency : Compare multiple synthetic batches to identify variability in crystallinity/solvate formation .
Properties
IUPAC Name |
4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRSBKGPIDYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358795 | |
Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81136-42-7 | |
Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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